Differential Affinity for Neuronal nAChR Subtypes (α3β4 vs α3β2)
Hexamethonium exhibits a specific affinity profile for neuronal nAChR subtypes that differentiates it from other ganglionic blockers. When compared directly against mecamylamine, pentolinium, and trimetaphan, the order of antagonist affinity on both α3β2 and α3β4 receptors expressed in Xenopus oocytes is mecamylamine ≈ pentolinium > hexamethonium > trimetaphan. Critically, all four antagonists show a 9- to 22-fold higher sensitivity for α3β4 over α3β2 receptors [1]. This indicates that while Hexamethonium is not the most potent, its relative affinity between receptor subtypes is a key differentiating factor from more potent but less discriminatory agents.
| Evidence Dimension | Antagonist affinity for recombinant rat nAChR subtypes |
|---|---|
| Target Compound Data | Hexamethonium: affinity rank order (mecamylamine ≈ pentolinium > hexamethonium > trimetaphan) |
| Comparator Or Baseline | Mecamylamine, Pentolinium, Trimetaphan: same rank order; α3β4 receptors are 9-22x more sensitive than α3β2 to each antagonist. |
| Quantified Difference | Hexamethonium is less potent than mecamylamine and pentolinium but more potent than trimetaphan. α3β4 sensitivity is 9-22x higher than α3β2 for all four. |
| Conditions | Rat α3β2 and α3β4 nAChRs expressed in Xenopus oocytes; voltage-clamp at -80 mV. |
Why This Matters
This data confirms that hexamethonium's lower potency relative to newer agents is offset by its well-characterized selectivity profile between the primary ganglionic (α3β4) and CNS-associated (α3β2) nAChR subtypes, a critical consideration for studies aiming to isolate peripheral ganglionic effects.
- [1] Cachelin AB, Rust G. β-subunits co-determine the sensitivity of rat neuronal nicotinic receptors to antagonists. Pflügers Arch. 1995;429(3):449-451. PMID: 7761270. View Source
